molecular formula C8H7BrF3NO B1412094 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227496-52-7

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No. B1412094
M. Wt: 270.05 g/mol
InChI Key: YHEZPJLJVFMJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C8H7BrF3NO . It has a molecular weight of 270.05 . This compound is also known by its IUPAC name, 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 . This code provides a specific textual identifier for the compound, which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be obtained from a detailed product specification or material safety data sheet.

Scientific Research Applications

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

A study by Khlebnikov et al. (2018) discussed the use of a trifluoromethyl-containing building block, similar to 3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine, for the preparation of trifluoromethyl-substituted aminopyrroles. This process involved the 2H-azirine ring expansion strategy and subsequent transformations into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Total Synthesis of Variolin B and Deoxyvariolin B

Baeza et al. (2010) used a derivative of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B and its variant, deoxyvariolin B. This study showcased the potential of such compounds in complex natural product synthesis through selective and sequential palladium-mediated functionalization (Baeza et al., 2010).

Spectroscopic and Antimicrobial Studies

Vural and Kara (2017) conducted spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, and assessed its antimicrobial activities. Their study included density functional theory (DFT) studies and analysis of non-linear optical properties (Vural & Kara, 2017).

Ethylene Polymerization Behavior

Hurtado et al. (2009) synthesized chromium(III) complexes with 2,6-bis(bromomethyl)pyridine ligands, demonstrating their application in the polymerization of ethylene. This highlights the potential of such compounds in industrial applications, particularly in polymer science (Hurtado et al., 2009).

X-Ray and Spectroscopic Analysis

Cetina et al. (2010) synthesized and analyzed various pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. This study provided insight into the structural and optical properties of these compounds, which can be crucial for material science and chemical engineering applications (Cetina et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-6-3-2-5(4-9)7(13-6)8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZPJLJVFMJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214075
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-6-methoxy-2-(trifluoromethyl)pyridine

CAS RN

1227496-52-7
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227496-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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